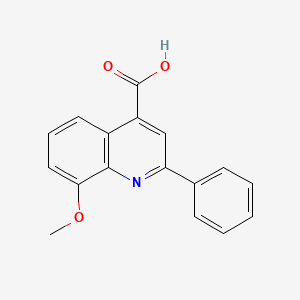

8-Methoxy-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methoxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(17(19)20)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHDEYOBUFZOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation of 2-phenylquinoline-4-carboxylic acid with methoxy-substituted benzene derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The C-4 carboxylic acid undergoes typical acid-mediated reactions:

-

Esterification :

-

Amidation :

Methoxy Group Reactivity

The C-8 methoxy group is generally inert under mild conditions but can undergo demethylation or displacement under harsh acidic/basic conditions:

-

Demethylation :

-

Nitration/Electrophilic Substitution :

C-2 Phenyl Substitution

The phenyl group at C-2 participates in cross-coupling reactions:

-

Suzuki Coupling :

-

Reduction :

Catalytic Modifications

Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea-thiazole sulfonic acid chloride catalyzes the synthesis of 2-arylquinoline-4-carboxylic acids via anomeric-based oxidation (80°C, solvent-free), achieving yields up to 85% .

| Catalyst | Reaction Conditions | Yield (%) | Substrate Scope | Source |

|---|---|---|---|---|

| Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea-thiazole | Solvent-free, 80°C, 30 min | 75–85 | Broad (aryl aldehydes) |

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for pharmaceutical applications:

-

HDAC Inhibition :

-

Antibacterial Agents :

Stability and Degradation

Scientific Research Applications

Antibacterial Applications

The antibacterial properties of 8-methoxy-2-phenylquinoline-4-carboxylic acid derivatives have been extensively studied. Research indicates that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Evaluation

A series of derivatives were synthesized and tested for their antibacterial efficacy using the agar diffusion method. The results demonstrated that structural modifications significantly enhanced antibacterial activity. For instance, one derivative showed notable effectiveness against Staphylococcus aureus and Escherichia coli while exhibiting moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| 5a | Significant | High | Moderate |

| 5b | Moderate | Moderate | Weak |

Anticancer Applications

This compound has also been identified as a promising candidate in cancer therapy, particularly as a histone deacetylase (HDAC) inhibitor.

Case Study: HDAC Inhibition

A study synthesized various derivatives to evaluate their HDAC inhibitory activity. Among these, a specific compound demonstrated selective inhibition of HDAC3, leading to significant antiproliferative effects in vitro .

| Compound | HDAC Inhibition | Antiproliferative Activity |

|---|---|---|

| D28 | Selective for HDAC3 | Potent |

| D29 | Non-selective | Moderate |

Pharmacological Potential

The pharmacological profile of this compound derivatives extends beyond antibacterial and anticancer activities. They have been explored for anti-inflammatory and antiviral properties as well.

Diverse Pharmacological Activities

Research highlights the potential of these compounds in treating various diseases due to their ability to modulate different biological pathways .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 8-Hydroxy-2-phenylquinoline-4-carboxylic acid

- 8-Methyl-2-phenylquinoline-4-carboxylic acid

Comparison: 8-Methoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of a methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .

Biological Activity

8-Methoxy-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, alongside synthesis methods and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_16H_15NO_3, with a molecular weight of approximately 269.30 g/mol. The presence of a methoxy group at the 8-position enhances its lipophilicity, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| LogP | ~3.5 (indicating moderate lipophilicity) |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Binding : It can act as a ligand for various receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. A comparative analysis of its antibacterial properties against common bacteria is presented below.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | >128 µg/mL | Weak |

In a study evaluating various derivatives, it was found that structural modifications significantly enhanced antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines. Notable findings include:

- Cell Lines Tested : H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer).

- IC50 Values :

- H460: 5 µM

- HT-29: 10 µM

- MKN-45: 15 µM

These results indicate a promising selectivity towards lung and gastric cancer cells, suggesting potential for further development as an anticancer agent .

Case Studies

-

Antibacterial Evaluation :

A series of derivatives were synthesized from this compound, showing enhanced antibacterial properties compared to the parent compound. The most active derivative exhibited an MIC value of 16 µg/mL against Staphylococcus aureus . -

Anticancer Studies :

In a study assessing the cytotoxic effects on various cancer cell lines, derivatives based on the quinoline structure demonstrated significant growth inhibition. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the primary synthetic routes for preparing 8-Methoxy-2-phenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acid derivatives. It involves condensation of isatin derivatives with ketones or aldehydes under alkaline conditions. For example, reacting 8-methoxyisatin with phenylacetic acid in the presence of sodium acetate can yield the target compound. Optimizing pH (e.g., using NaOH vs. KOH) and temperature (80–100°C) significantly impacts cyclization efficiency and purity . Alternative routes include acylation of anthranilate derivatives followed by heterocyclization, where base catalysts (e.g., triethylamine) and solvent polarity affect reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methoxy at C8, phenyl at C2) via coupling patterns and chemical shifts. The carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and planarity of the quinoline ring. For analogs like 2-(4-Methylphenyl)quinoline-4-carboxylic acid, C–C bond lengths in the aromatic system average 1.39 Å, confirming conjugation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 308.1 for CHNO) .

Q. What are the common functional group transformations feasible for this compound?

- Oxidation : The methoxy group (C8) can be demethylated with BBr to yield 8-hydroxy derivatives, useful for further coupling reactions .

- Decarboxylation : Heating with CuO in quinoline removes the C4 carboxylic acid group, generating 8-methoxy-2-phenylquinoline for heterocyclic diversification .

- Electrophilic Substitution : Nitration (HNO/HSO) at C5/C7 positions modifies electronic properties for SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity in quinoline-4-carboxylic acid derivatives?

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl at C6) enhances antimicrobial activity by increasing membrane permeability. For example, 7-chloro-2-(3-chlorophenyl) analogs show improved MIC values against S. aureus .

- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or sulfonamide groups improves metabolic stability while retaining target binding (e.g., kinase inhibition) .

- Computational Docking : Molecular docking with bacterial dihydrofolate reductase (DHFR) identifies critical hydrogen bonds between the C4 carboxylate and Arg57 residue, guiding rational design .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility Checks : Verify reaction stoichiometry (e.g., molar ratios of isatin to phenylacetic acid) and purity of starting materials, as trace impurities (e.g., residual solvents) can skew yields .

- Analytical Cross-Validation : Combine HPLC (for purity >98%) with -NMR integration to quantify byproducts. For example, incomplete cyclization may leave anthranilate intermediates detectable at δ 6.5–7.5 ppm .

- Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles of the phenyl group) with computational models to confirm structural assignments .

Q. What methodologies assess the compound’s in vitro toxicity and mechanism of action?

- Cytotoxicity Assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK293) to determine IC values. For instance, analogs with 8-methoxy groups show lower toxicity (IC > 50 µM) compared to halogenated derivatives .

- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in cancer cells, linking cytotoxicity to mitochondrial dysfunction .

- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms programmed cell death pathways in treated cells .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Molecular Dynamics Simulations : Simulate binding stability of this compound to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories. Identify key hydrophobic interactions (e.g., with Leu694) for selectivity optimization .

- QSAR Models : Use Hammett constants (σ) of substituents to predict logP and bioavailability. Methoxy groups (σ ≈ 0.12) balance lipophilicity and solubility for blood-brain barrier penetration .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon introducing substituents (e.g., CF at C2) to prioritize synthetic targets .

Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to map the impact of solvent (DMF vs. DMSO), temperature, and catalyst on reaction yield .

- Data Reproducibility : Adhere to IUPAC nomenclature (e.g., numbering quinoline positions systematically) and report spectra with δ/ppm referenced to TMS .

- Safety Protocols : Follow SDS guidelines for handling corrosive reagents (e.g., BBr) and use fume hoods for reactions releasing toxic gases (e.g., SO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.